molecular formula C25H31NO6 B1670188 Deflazacort CAS No. 14484-47-0

Deflazacort

Cat. No. B1670188
CAS RN: 14484-47-0
M. Wt: 441.5 g/mol
InChI Key: FBHSPRKOSMHSIF-GRMWVWQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deflazacort is a synthetic corticosteroid used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . It is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . Deflazacort is also known by the brand name Emflaza .


Molecular Structure Analysis

Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.524 g/mol and its monoisotopic mass is 441.215137722 g/mol . The structure of Deflazacort includes a methyl-oxazoline ring .

Scientific Research Applications

  • Pharmaceutics and Analytical Chemistry

    • Deflazacort is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties .
    • An UV spectrophotometric method has been developed for the quantitative determination of Deflazacort . This method involves UV spectroscopic determination at an absorption maximum of 243 nm using methanol as a solvent .
    • The method is simple, rapid, precise, and accurate and can be used for the reliable quantitation of deflazacort in bulk . In the UV spectroscopic method, linearity over the concentration range of deflazacort was found to be 4 - 20 μg/ml .
  • Pharmacology

    • Deflazacort is a synthetic corticosteroid characterized by a favourable pharmacokinetic profile, peculiar pharmacodynamic properties and a good safety profile .
    • It is used in the treatment of various conditions like leukemia, Uveitis, Nephrotic syndrome, Rheumatoid Arthritis and Juvenile Chronic Arthritis, Pemphigus, Asthma, and other airway illnesses .
    • A new dose-conversion table of corticosteroids, including deflazacort, has been proposed which could be a useful tool for physicians who need to select the appropriate dose of deflazacort in their clinical practice .
  • Pharmaceutical Development

    • Deflazacort is a synthetic compound synthesized by derivatization in the chemical structure of prednisolone with an aim to improve its potency .
    • It was approved by the U.S. Food and Drug Administration in 2017 to treat patients with Duchenne muscular dystrophy (DMD) .
  • Treatment of Duchenne Muscular Dystrophy (DMD)

    • Deflazacort is used to treat Duchenne muscular dystrophy (DMD), a rare, inherited muscle disease that usually occurs in children and young adults .
    • DMD is caused by an absence of a protein called dystrophin, which helps keep muscle cells intact . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability .
  • Treatment of Various Conditions

    • Deflazacort is used in the treatment of various conditions such as asthma, rheumatoid arthritis, allergies, and treatment of skin, heart, kidney, digestive system problems and other eye or blood infections .
    • It is also used for the suppression of the immune system for transplant operations and treatment of areas in the body where tumors and other growths are detected .
  • Treatment of Autoimmune Diseases

    • Deflazacort is used in the treatment of a variety of autoimmune diseases such as acute interstitial nephritis, anaphylaxis, autoimmune haemolytic anaemia, bullous pemphigoid, mixed connective tissue disease (other than systemic sclerosis), Crohn’s disease, dermatomyositis, idiopathic thrombocytopenic purpura, juvenile chronic arthritis, severe hypersensitivity reactions, and immunosuppression in transplantation .
  • Treatment of Asthma and Allergies

    • Deflazacort is used in the treatment of asthma and allergies . It helps to reduce inflammation in the airways, making it easier for the patient to breathe .
  • Treatment of Skin, Heart, Kidney, Digestive System Problems and Other Eye or Blood Infections

    • Deflazacort is used in the treatment of various conditions such as skin, heart, kidney, digestive system problems and other eye or blood infections . It works by decreasing the body’s immune response to these conditions .
  • Suppression of the Immune System for Transplant Operations

    • Deflazacort is used for the suppression of the immune system for transplant operations . It helps to prevent the body from rejecting the transplanted organ .
  • Deflazacort is used in the treatment of areas in the body where tumors and other growths are detected . It helps to reduce inflammation and swelling around the tumors .
  • Deflazacort is used in the treatment of autoimmune hemolytic anemia . It works by suppressing the immune system, preventing it from destroying red blood cells .
  • Deflazacort is used in the treatment of mixed connective tissue disease (other than systemic sclerosis) . It helps to reduce inflammation and pain associated with the disease .

Safety And Hazards

Deflazacort carries the risks common to all corticosteroids, including immune suppression, decreased bone density, steroid-induced muscle atrophy, myopathy, and endocrine insufficiency . Adverse effects on growth and development have been reported in children, particularly after long-term use . A safety data sheet for Deflazacort provides information on first aid measures, firefighting measures, and accidental release measures .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSPRKOSMHSIF-GRMWVWQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020378
Record name Deflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities.
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Deflazacort

CAS RN

14484-47-0
Record name Deflazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14484-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deflazacort [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deflazacort
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFLAZACORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>215 C
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deflazacort
Reactant of Route 2
Deflazacort
Reactant of Route 3
Reactant of Route 3
Deflazacort
Reactant of Route 4
Deflazacort
Reactant of Route 5
Deflazacort
Reactant of Route 6
Deflazacort

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.